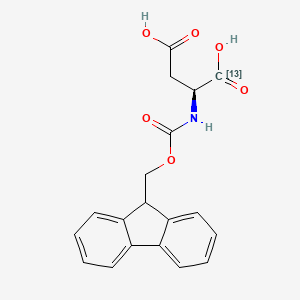
Dimethyl terephthalate-13C2-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl terephthalate-13C2-1 is a stable isotope-labeled compound, specifically a 13C-labeled version of dimethyl terephthalate. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process . The incorporation of stable heavy isotopes like carbon-13 into drug molecules allows for precise tracking and analysis in various experimental settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl terephthalate-13C2-1 is synthesized by incorporating carbon-13 into the molecular structure of dimethyl terephthalate. The general synthetic route involves the esterification of terephthalic acid with methanol in the presence of a carbon-13 source. The reaction is typically catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous esterification of terephthalic acid with methanol, followed by purification steps to isolate the labeled compound. The use of carbon-13 enriched methanol ensures the incorporation of the isotope into the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl terephthalate-13C2-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form terephthalic acid.
Reduction: It can be reduced to form dimethyl 1,4-cyclohexanedicarboxylate.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Catalysts such as palladium on carbon or nickel are used in hydrogenation reactions.
Substitution: Reagents like sodium hydroxide or other nucleophiles can be used for substitution reactions
Major Products Formed
Oxidation: Terephthalic acid.
Reduction: Dimethyl 1,4-cyclohexanedicarboxylate.
Substitution: Various substituted dimethyl terephthalate derivatives
Aplicaciones Científicas De Investigación
Dimethyl terephthalate-13C2-1 is widely used in scientific research, including:
Chemistry: As a tracer in reaction mechanisms and kinetic studies.
Biology: In metabolic studies to track the incorporation and transformation of labeled compounds.
Medicine: In pharmacokinetic studies to understand drug distribution and metabolism.
Mecanismo De Acción
The mechanism of action of dimethyl terephthalate-13C2-1 involves its use as a tracer molecule. The incorporation of carbon-13 allows for precise tracking using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. These techniques enable researchers to monitor the distribution, transformation, and fate of the compound in various biological and chemical systems .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl terephthalate-13C8
- Dimethyl terephthalate-1-13C
- Dimethyl sulfoxide-13C2
- Dimethyl ether-13C2
Uniqueness
Dimethyl terephthalate-13C2-1 is unique due to its specific labeling with two carbon-13 atoms, which provides a distinct mass shift and allows for precise tracking in complex systems. This makes it particularly valuable in studies requiring high sensitivity and specificity .
Propiedades
Fórmula molecular |
C10H10O4 |
|---|---|
Peso molecular |
196.17 g/mol |
Nombre IUPAC |
dimethyl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C10H10O4/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2/h3-6H,1-2H3/i9+1,10+1 |
Clave InChI |
WOZVHXUHUFLZGK-OJJJIBSVSA-N |
SMILES isomérico |
CO[13C](=O)C1=CC=C(C=C1)[13C](=O)OC |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,10-Dihydroxy-dibenzo[a,j]perylene-8,16-dione](/img/structure/B12058437.png)


![5-(2-furyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12058455.png)



![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B12058485.png)

